3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
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Overview
Description
3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the initial formation of the thieno[2,3-b]thiophene core, followed by functionalization at specific positions to introduce the amino and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene derivatives: These compounds share the same core structure but differ in their functional groups.
Other heterocyclic compounds: Such as pyridines and furans, which have similar applications but different structural features.
Uniqueness
3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-b]thiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O4S2 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H20N4O4S2/c1-29-13-7-3-5-11(9-13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-6-4-8-14(10-12)30-2/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
VMRDZKFIVFVRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
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